Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 271.11 g/mol. The compound features a benzene ring substituted with a bromine atom, a cyclopropyl group, and a hydroxyl group, making it structurally interesting for various chemical applications.
This compound is classified as an aromatic ester due to the presence of the benzoate moiety. It is often used in research settings for its potential biological activities and as a building block in the synthesis of more complex organic molecules. The compound can be sourced from various chemical suppliers, with purity levels typically around 95%.
The synthesis of methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate can be achieved through several methods, primarily involving the bromination of appropriate precursors. One common approach involves starting from methyl 4-cyclopropyl-2-hydroxybenzoate, which can be brominated using bromine in an organic solvent like chloroform.
These methods allow for efficient production of the compound, making it accessible for further research.
Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate features a complex structure characterized by:
The canonical SMILES representation of this compound is COC(=O)C1=C(C=C(C(=C1)Br)C2CC2)O
, and its InChI key is ICESCLJJZHGZGD-UHFFFAOYSA-N
. These representations aid in computational modeling and further chemical analysis.
Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate can undergo various chemical reactions typical for aromatic compounds:
These reactions expand its utility in synthetic organic chemistry .
The mechanism of action for methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate primarily involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, modulating their activity:
These properties are crucial for handling and application in laboratory settings.
Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate has several scientific uses:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: